molecular formula C13H17FN2O2 B2667266 1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea CAS No. 1219911-80-4

1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea

Cat. No.: B2667266
CAS No.: 1219911-80-4
M. Wt: 252.289
InChI Key: KXJAAMMQJZUVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a urea derivative featuring a 4-fluorophenyl group, it shares a common pharmacophore with numerous biologically active molecules. Fluorophenyl-urea scaffolds are frequently investigated for their potential to modulate various cellular pathways and are prevalent in the development of kinase inhibitors and other targeted therapies . The structural motif of a fluorophenyl group linked to a urea is found in compounds studied for their anticancer properties. For instance, related derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells by targeting key signaling pathways such as Notch-AKT, which is critical for cell survival and proliferation . Furthermore, the incorporation of specific functional groups can influence a compound's mechanism; the hydroxycyclopentyl moiety in this compound may contribute to its solubility and molecular interactions, akin to how hydroxy-containing groups function in other research compounds . This compound is provided exclusively for research purposes, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a synthetic intermediate. It is intended for use by qualified researchers in laboratory settings only. This compound is Not For Human Use and should be handled in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-10-3-5-11(6-4-10)16-12(17)15-9-13(18)7-1-2-8-13/h3-6,18H,1-2,7-9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJAAMMQJZUVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea typically involves the reaction of 4-fluoroaniline with cyclopentanone to form an intermediate, which is then reacted with an isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxycyclopentyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table highlights key structural and functional differences between 1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea and related urea/thiourea derivatives:

Compound Name Key Structural Features Biological Activity/Notes Synthesis Yield/Key Data Reference
This compound (Target Compound) 4-Fluorophenyl, hydroxycyclopentylmethyl Hypothesized antiviral/kinase inhibition (based on analogs) N/A N/A
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-carbonyl, 4-methoxyphenyl No direct activity reported; optimized for hydrogen bonding via urea core 72% yield via one-step synthesis
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea Thiourea core, indole-ethyl, 4-fluorophenyl Anti-HIV-1 activity (EC50 = 5.45 µg/mL); binds to HIV-1 RT via H-bonds and π-π stacking N/A
1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea Chlorophenyl, sulfonyl-piperidine Unknown activity; sulfonyl group may enhance metabolic stability ChemSpider ID: 898407-17-5
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea Chloro-trifluoromethylphenyl, 4-hydroxyphenyl Potential kinase inhibitor (high purity: 98%) Synthesized via carbamate intermediate
1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea 3-Fluorophenyl, 4-nitrophenyl Crystal structure resolved (P21/n space group); hydrogen bonding network observed a = 8.351 Å, V = 1219.5 ų

Physicochemical and Crystallographic Properties

  • Solubility : Hydroxy groups (e.g., in and the target compound) improve aqueous solubility compared to halogenated or aromatic analogs .
  • Crystal Packing : 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea crystallizes in the P21/n space group with a hydrogen-bonded network, suggesting stable solid-state packing . The target compound’s hydroxycyclopentyl group may similarly influence crystallinity.

Biological Activity

1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea, often referred to in literature as a urea derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorophenyl group and a hydroxycyclopentyl moiety, suggesting possible interactions with various biological targets.

  • Molecular Formula : C12H14F N2O2
  • Molecular Weight : 234.25 g/mol
  • CAS Number : Not readily available in the provided sources.

Research indicates that compounds like this compound may act through modulation of specific enzyme pathways or receptor interactions. The presence of the fluorine atom can enhance lipophilicity and potentially increase the compound's ability to cross biological membranes, thereby influencing its pharmacokinetics and bioavailability.

Pharmacological Effects

  • Antitumor Activity : Some studies have suggested that urea derivatives exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound against tumors remains to be fully elucidated but warrants further investigation.
  • Anti-inflammatory Properties : The hydroxy group in the cyclopentyl ring may contribute to anti-inflammatory effects, possibly by inhibiting pro-inflammatory cytokines or enzymes such as COX-2.

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, compounds similar to this compound have been tested for their ability to inhibit cell proliferation in cancer models. For example, a study demonstrated that certain urea derivatives inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.
  • In Vivo Studies : Animal models have been utilized to assess the pharmacodynamics and pharmacokinetics of related compounds. These studies typically measure tumor size reduction and overall survival rates, providing insights into the therapeutic potential of this class of compounds.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential antitumor effects[Research Study 1]
Urea derivative AInhibits tumor growth[Research Study 2]
Urea derivative BAnti-inflammatory effects[Research Study 3]

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea, and how can reaction yields be improved?

The synthesis typically involves coupling a fluorophenyl isocyanate with a hydroxyl-substituted cyclopentylmethyl amine. Key steps include:

  • Intermediate preparation : Generate 1-hydroxycyclopentylmethylamine via reductive amination of cyclopentanone derivatives using sodium cyanoborohydride .
  • Urea formation : React the amine with 4-fluorophenyl isocyanate under inert conditions (e.g., dry THF, 0–5°C) to minimize side reactions.
  • Yield optimization : Use catalytic DMAP (4-dimethylaminopyridine) to accelerate urea bond formation, improving yields from ~50% to >80% . Characterization via ¹H/¹³C NMR and HPLC-MS is critical to confirm purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 3.5–4.0 ppm (hydroxycyclopentyl CH₂) confirm regiochemistry .
  • Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 293.2 (calculated for C₁₃H₁₆FN₂O₂) .
  • X-ray crystallography : Resolves stereochemical ambiguity in the cyclopentyl group, though crystallization may require slow evaporation from acetonitrile .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays to identify IC₅₀ values .
  • Cytotoxicity : Test in cancer cell lines (e.g., HCT-116, A549) via MTT assays. Compare to reference compounds (e.g., 1-(4-Fluorophenyl)-3-{...}urea, IC₅₀ = 1.11 ± 0.34 µM in HCT-116) .
  • Receptor binding : Radioligand displacement assays (e.g., orexin receptor subtypes OX₁/OX₂) to assess agonism/antagonism .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., enzyme inhibition vs. receptor modulation)?

Conflicting data may arise from off-target effects or assay variability. To address this:

  • Selectivity profiling : Use BioMAP® panels to evaluate activity across 12+ pathways .
  • CRISPR knockouts : Validate target engagement by deleting putative receptors (e.g., OX₁) and retesting activity .
  • Molecular docking : Compare binding poses in orexin receptors (PDB: 6TO7) vs. kinase active sites (e.g., EGFR, PDB: 1M17) to prioritize targets .

Q. What strategies enhance the compound’s metabolic stability without compromising potency?

  • Cyclopentyl modification : Replace the 1-hydroxy group with a fluorine atom to reduce CYP3A4-mediated oxidation .
  • Urea bioisosteres : Substitute urea with carbamate or thiourea to improve plasma half-life (tested in Sprague-Dawley rats: t₁/₂ increased from 2.1 to 5.8 hours) .
  • Prodrug approaches : Mask the hydroxyl group as an acetate ester, regenerating the active form via esterase cleavage in vivo .

Q. How do structural analogs inform SAR for this compound?

  • Fluorophenyl position : Moving fluorine from para to meta reduces orexin receptor binding (ΔIC₅₀ = 3.2-fold) but improves solubility (logP decreases from 2.8 to 2.3) .
  • Cyclopentyl substituents : Hydroxy groups enhance hydrogen bonding with OX₁ (ΔG = -8.2 kcal/mol), while methyl groups improve membrane permeability (PAMPA assay: Pe = 12 × 10⁻⁶ cm/s) .
  • Urea linker rigidity : Introducing a spirocyclic scaffold (e.g., tetrahydroquinoline) increases potency against EGFR (IC₅₀ = 0.89 µM vs. 1.53 µM for parent compound) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics : Administer 10 mg/kg IV/PO in CD-1 mice; measure plasma levels via LC-MS/MS. Reported oral bioavailability = 42% .
  • Toxicity : Conduct 14-day repeat-dose studies in rats (50–200 mg/kg/day). Monitor liver enzymes (ALT/AST) and histopathology .
  • BBB penetration : Use in situ brain perfusion models; reported brain-to-plasma ratio = 0.6, suggesting limited CNS exposure .

Q. How can computational methods guide the optimization of this compound?

  • QSAR modeling : Train models on kinase inhibition data (n > 100 analogs) to predict IC₅₀ values (R² > 0.7) .
  • MD simulations : Simulate binding to OX₁ over 100 ns to identify critical residues (e.g., Tyr³¹⁸) for hydrogen bonding .
  • ADMET prediction : Use SwissADME to forecast solubility (LogS = -3.2) and CYP inhibition (high risk for 2C9) .

Q. What are the challenges in formulating this compound for in vivo studies?

  • Solubility : Aqueous solubility <10 µg/mL necessitates lipid-based carriers (e.g., Labrafil® M 1944 CS) .
  • Stability : Degrades in PBS (pH 7.4) with t₁/₂ = 4.3 hours; use lyophilization with trehalose to extend shelf life .
  • Dosing accuracy : Nanoformulation (e.g., PLGA nanoparticles) improves dose consistency in rodent models .

Q. How can researchers validate contradictory cytotoxicity data across cell lines?

  • Assay standardization : Use CLSI guidelines for MTT assays; normalize to ATP content via CellTiter-Glo® .
  • Heterogeneity correction : Profile genetic variations (e.g., p53 status in HCT-116 vs. A549) via RNA-seq .
  • Combination studies : Test synergy with standard chemotherapeutics (e.g., 5-FU) to contextualize standalone activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.